molecular formula C9H20Br2Si B13847574 (1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane

(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane

Cat. No.: B13847574
M. Wt: 316.15 g/mol
InChI Key: SYWSVVRRDSZERZ-UHFFFAOYSA-N
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Description

(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane is a chemical compound with the molecular formula C9H20Br2Si and a molecular weight of 316.15 g/mol. It is an intermediate in the synthesis of 1-Bromo-3,3-dimethyl-1-butene, which is used as a reagent in the preparation of bromo(dimethyl)butenes via the elimination of dibromo(dimethyl)butane in the preparation of alkynes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane is synthesized through a series of chemical reactions. One common method involves the bromination of 3,3-dimethyl-1-butene to form 1,2-dibromo-3,3-dimethylbutane, which is then reacted with trimethylsilyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

The industrial production of this compound typically involves large-scale bromination and silylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Bases: Strong bases such as sodium hydride or potassium tert-butoxide are used in elimination reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted products can be formed.

    Elimination Products: Alkenes or alkynes are typically formed as major products in elimination reactions.

Scientific Research Applications

(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of bromo(dimethyl)butenes and alkynes.

    Biology and Medicine:

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane involves its reactivity as a brominated and silylated compound. The bromine atoms can participate in nucleophilic substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate various organic transformations.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-3,3-dimethylbutane: A precursor in the synthesis of (1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane.

    1-Bromo-3,3-dimethyl-1-butene: An intermediate formed from this compound.

Uniqueness

This compound is unique due to its dual functionality as both a brominated and silylated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H20Br2Si

Molecular Weight

316.15 g/mol

IUPAC Name

(1,2-dibromo-3,3-dimethylbutyl)-trimethylsilane

InChI

InChI=1S/C9H20Br2Si/c1-9(2,3)7(10)8(11)12(4,5)6/h7-8H,1-6H3

InChI Key

SYWSVVRRDSZERZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C([Si](C)(C)C)Br)Br

Origin of Product

United States

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